molecular formula C10H12BrNO2 B13977593 (S)-3-Amino-2-(2-bromobenzyl)propanoic acid

(S)-3-Amino-2-(2-bromobenzyl)propanoic acid

Cat. No.: B13977593
M. Wt: 258.11 g/mol
InChI Key: NZFMYDNPOGZVOM-QMMMGPOBSA-N
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Description

(S)-3-Amino-2-(2-bromobenzyl)propanoic acid is an organic compound that features a bromobenzyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid typically involves the reaction of 2-bromobenzyl bromide with an amino acid derivative. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . Another method involves the acylation of aryl systems using succinic anhydride and bromobenzene under dry conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles under elevated temperatures.

    Elimination: Strong bases such as sodium hydroxide in ethanol, typically under reflux conditions.

Major Products:

    Substitution: Formation of substituted benzyl derivatives.

    Elimination: Formation of alkenes such as propene.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid involves its interaction with molecular targets through its amino and bromobenzyl groups. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2-bromophenyl)propanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1

InChI Key

NZFMYDNPOGZVOM-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)Br

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)Br

Origin of Product

United States

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